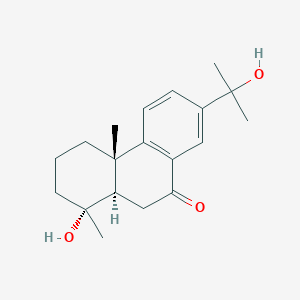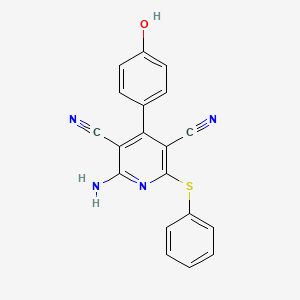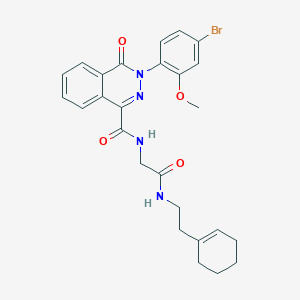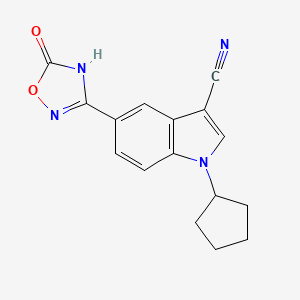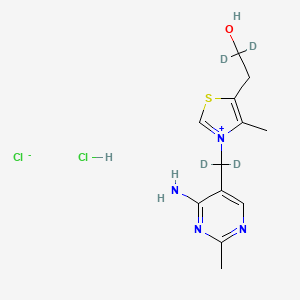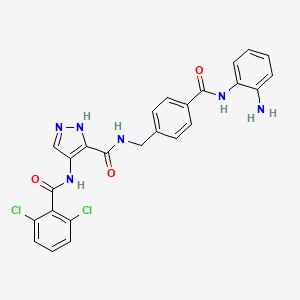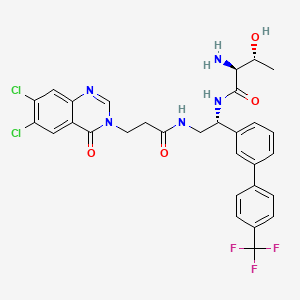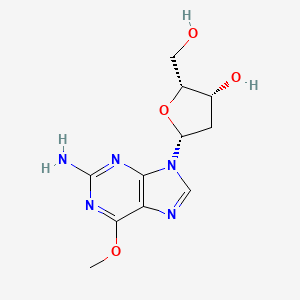
6-O-Methyldeoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Methyldeoxyguanosine, also known as O6-Methyl-2′-deoxyguanosine, is a mutagenic nucleotide found in DNA. This compound is a purine nucleoside analog and is known for its role in DNA damage and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyldeoxyguanosine typically involves the methylation of deoxyguanosine. One efficient method for site-selective modification involves the use of a functionality transfer reaction. This process uses oligonucleotides incorporating 6-S-functionalized thioguanosine, followed by labeling with fluorescent or biotin groups via click chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using similar methylation techniques as those used in laboratory settings. The process would likely involve stringent control of reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
6-O-Methyldeoxyguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, potentially leading to the formation of different oxidative products.
Reduction: Although less common, reduction reactions can modify the compound’s structure.
Substitution: This is a significant reaction type for this compound, especially in the context of DNA repair mechanisms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Methylating agents: For the initial synthesis.
Oxidizing agents: For studying oxidative damage and repair.
Click chemistry reagents: For labeling and detection purposes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can lead to various oxidized derivatives, while substitution reactions can result in modified nucleosides with different functional groups.
科学研究应用
6-O-Methyldeoxyguanosine has several important applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of nucleoside analogs.
Biology: Researchers use it to investigate DNA damage and repair mechanisms, particularly its role in mutagenesis and carcinogenesis.
Industry: While its industrial applications are less documented, it could be used in the development of diagnostic tools and therapeutic agents .
作用机制
6-O-Methyldeoxyguanosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by mispairing during DNA replication. This mispairing can lead to point mutations, which are a common feature in cancer cells. The compound’s mutagenic properties are due to its ability to form stable adducts with DNA, interfering with normal base pairing and leading to errors during DNA synthesis .
相似化合物的比较
Similar Compounds
O6-Methylguanosine: Another methylated guanine derivative, similar in structure and function to 6-O-Methyldeoxyguanosine.
O6,9-Dimethylguanine: A compound with additional methylation, providing insights into the effects of multiple methyl groups on guanine.
N2-Methylguanosine: A different methylated guanine derivative, used to study the effects of methylation at different positions on the guanine molecule.
Uniqueness
This compound is unique due to its specific site of methylation at the O6 position of deoxyguanosine. This specific modification has significant implications for its mutagenic potential and its role in DNA repair mechanisms. Its ability to form stable adducts with DNA and induce mutations makes it a valuable tool for studying the molecular mechanisms of mutagenesis and carcinogenesis .
属性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
(2R,3R,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6-,7-/m1/s1 |
InChI 键 |
BCKDNMPYCIOBTA-FSDSQADBSA-N |
手性 SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N |
规范 SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


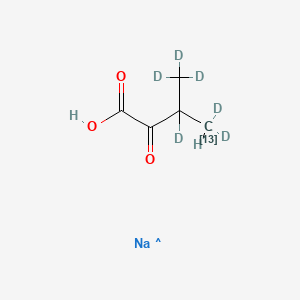

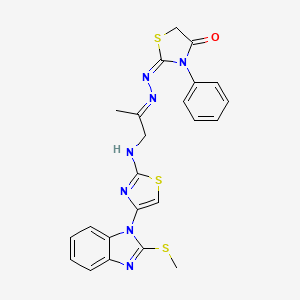

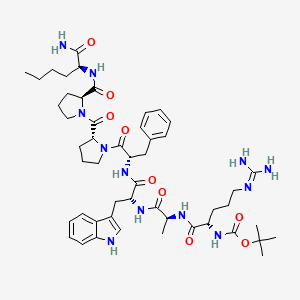
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
